4-(4-氟苯基)-1,3-噻唑-2-甲醛

描述

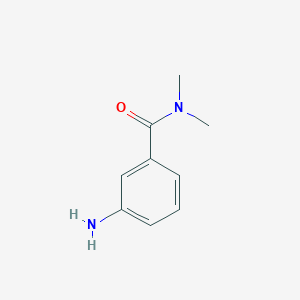

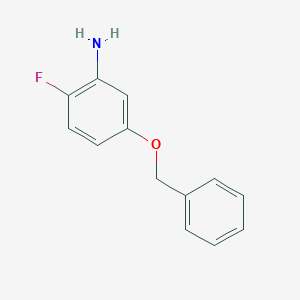

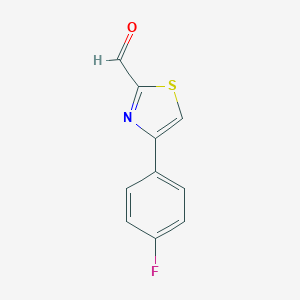

The compound “4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde” is a complex organic molecule that contains a thiazole ring, a fluorophenyl group, and an aldehyde group. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The fluorophenyl group is a phenyl ring (a derivative of benzene) with a fluorine atom attached, and the aldehyde group consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group, which here is the rest of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for instance, is a five-membered ring with alternating single and double bonds, giving it aromatic properties. The fluorophenyl group would add to the compound’s overall polarity due to the high electronegativity of fluorine .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The aldehyde group is often reactive, undergoing nucleophilic addition reactions. The presence of the fluorine atom might also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the highly electronegative fluorine atom might increase the compound’s polarity, influencing properties like solubility and boiling point .科学研究应用

合成和化学性质

已广泛研究了1,3-噻唑的4-磷酸化衍生物的合成和转化,包括噻唑。这些化合物展示了一系列化学和生物学性质,表明1,3-噻唑的衍生物,如“4-(4-氟苯基)-1,3-噻唑-2-甲醛”,可能作为合成生物活性分子的关键中间体。例如,磷酸化衍生物以其在创造杀虫剂、抗癌和神经退行性活性剂方面的潜力而闻名(Abdurakhmanova et al., 2018)。

杂环化合物合成

该化合物的作用延伸到合成各种杂环化合物,表明其在创造药理活性剂方面的重要性。例如,融合杂环的合成得益于类似于“4-(4-氟苯基)-1,3-噻唑-2-甲醛”的衍生物,展示了这类化合物在开发新的治疗剂方面的合成潜力(Petrov & Androsov, 2013)。

光电材料

研究还探讨了噻唑衍生物在光电材料中的应用。功能化的喹唑啉和嘧啶,具有与“4-(4-氟苯基)-1,3-噻唑-2-甲醛”结构相似性,因其在开发有机发光二极管和光电转换元件材料方面的作用而备受关注。这突显了噻唑衍生物在促进电子和光子技术进步方面的多功能性(Lipunova et al., 2018)。

生物活性

与噻唑结构密切相关的噻唑啉酮衍生物展示了广泛的生物活性。这包括抗微生物、抗炎和抗癌性能,进一步强调了类似于“4-(4-氟苯基)-1,3-噻唑-2-甲醛”这类化合物的药物化学相关性。这些衍生物的合成和探索为新治疗剂的开发奠定了基础(ArunlalV. et al., 2015)。

安全和危害

未来方向

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, 4-fluorophenyl compounds have been reported to bind tightly to their targets, resulting in significant biological effects .

Biochemical Pathways

For example, indole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

For instance, some compounds have been found to undergo biotransformation to other forms .

Result of Action

For example, certain 4-fluorophenyl compounds have been reported to exhibit antiviral activity .

Action Environment

It’s important to note that environmental factors such as temperature, ph, and the presence of other substances can potentially affect the action of chemical compounds .

属性

IUPAC Name |

4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSOVONCIJOYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395283 | |

| Record name | 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383142-69-6 | |

| Record name | 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)